2-methyl-1,3-diphenylpropane-1,3-dione
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Overview
Description
2-methyl-1,3-diphenylpropane-1,3-dione is an organic compound with the molecular formula C16H14O2. It is a diketone, meaning it contains two ketone functional groups. This compound is known for its unique structure, which includes a methyl group and two phenyl groups attached to a propane backbone. It is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-methyl-1,3-diphenylpropane-1,3-dione can be synthesized through several methods. One common approach involves the Claisen condensation of acetophenone with methyl benzoate in the presence of a strong base such as sodium ethoxide. The reaction typically proceeds as follows:
Claisen Condensation:
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve similar condensation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-methyl-1,3-diphenylpropane-1,3-dione undergoes various chemical reactions, including:
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Oxidation
Reagents: Potassium permanganate, chromium trioxide
Conditions: Aqueous or acidic medium
Products: Corresponding carboxylic acids
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Reduction
Reagents: Sodium borohydride, lithium aluminum hydride
Conditions: Anhydrous solvents
Products: Corresponding alcohols
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Substitution
Reagents: Halogens, nucleophiles
Conditions: Varies depending on the substituent
Products: Halogenated or substituted derivatives
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Sodium borohydride in methanol
Substitution: Bromine in carbon tetrachloride
Major Products
Oxidation: Benzoic acid derivatives
Reduction: Alcohol derivatives
Substitution: Halogenated ketones
Scientific Research Applications
2-methyl-1,3-diphenylpropane-1,3-dione has several applications in scientific research:
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Chemistry
- Used as a reagent in organic synthesis.
- Intermediate in the synthesis of more complex molecules.
-
Biology
- Studied for its potential biological activities.
- Investigated for its effects on cellular processes.
-
Medicine
- Explored for its potential therapeutic properties.
- Investigated for its role in drug development.
-
Industry
- Used in the production of specialty chemicals.
- Employed in the manufacture of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 2-methyl-1,3-diphenylpropane-1,3-dione exerts its effects involves interactions with various molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular signaling pathways. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
2-methyl-1,3-diphenylpropane-1,3-dione can be compared with other diketones such as dibenzoylmethane and benzil. While these compounds share similar structural features, this compound is unique due to the presence of the methyl group, which can influence its reactivity and properties.
Similar Compounds
Dibenzoylmethane: Lacks the methyl group, different reactivity.
Benzil: Contains two phenyl groups but no methyl group, different chemical behavior.
Properties
CAS No. |
1846-29-3 |
---|---|
Molecular Formula |
C16H14O2 |
Molecular Weight |
238.3 |
Purity |
95 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.